molecular formula C20H30N2O4 B7805373 benzyl N-{3-methyl-1-[(1-oxohexan-2-yl)carbamoyl]butyl}carbamate

benzyl N-{3-methyl-1-[(1-oxohexan-2-yl)carbamoyl]butyl}carbamate

Cat. No.: B7805373
M. Wt: 362.5 g/mol
InChI Key: PGGUOGKHUUUWAF-UHFFFAOYSA-N
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Description

Benzyl N-{3-methyl-1-[(1-oxohexan-2-yl)carbamoyl]butyl}carbamate is a synthetic carbamate derivative with a molecular structure featuring a benzyl carbamate group linked to a branched butyl chain and a 1-oxohexan-2-yl carbamoyl moiety. Its IUPAC name confirms the presence of these functional groups, which are critical for its biochemical interactions . This compound is structurally analogous to the well-characterized calpain inhibitor calpeptin (benzyl N-[(1S)-3-methyl-1-{[(2R)-1-oxohexan-2-yl]carbamoyl}butyl]carbamate), differing primarily in stereochemical configuration . Calpeptin and related compounds are known for their inhibition of calpain proteases, which play roles in neurodegenerative diseases and cellular degradation pathways .

Properties

IUPAC Name

benzyl N-[4-methyl-1-oxo-1-(1-oxohexan-2-ylamino)pentan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O4/c1-4-5-11-17(13-23)21-19(24)18(12-15(2)3)22-20(25)26-14-16-9-7-6-8-10-16/h6-10,13,15,17-18H,4-5,11-12,14H2,1-3H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGGUOGKHUUUWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Carbamate Protection of Leucine

The synthesis begins with the protection of leucine’s α-amine using benzyl chloroformate (Cbz-Cl), a standard method in peptide chemistry. In a typical procedure:

  • Reagents : L- or DL-leucine, benzyl chloroformate, sodium bicarbonate (NaHCO₃), dioxane/water solvent system.

  • Conditions : Stirred at 0–5°C for 2 hours, followed by room temperature for 12 hours.

  • Mechanism : The amine nucleophilically attacks the electrophilic carbonyl of Cbz-Cl, forming the Cbz-protected leucine (Cbz-Leu-OH).

This step achieves near-quantitative yields (>95%) under optimized conditions.

Activation of Cbz-Leucine’s Carboxylic Acid

The carboxylic acid of Cbz-Leu-OH is activated for amide bond formation. Common approaches include:

  • Mixed Carbonate Method : Reaction with ethyl chloroformate in the presence of N-methylmorpholine (NMM).

  • Carbodiimide Coupling : Use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt).

The latter is preferred for its efficiency in suppressing racemization. For example, combining EDC (1.2 equiv) and HOBt (1.1 equiv) in dichloromethane (DCM) at -15°C for 30 minutes yields the activated intermediate.

Coupling with Norleucinal Derivative

The activated Cbz-Leu is coupled with 2-amino-1-oxohexane (norleucinal). Key considerations include:

  • Solvent Selection : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility.

  • Stoichiometry : A 1:1.05 molar ratio of Cbz-Leu to norleucinal minimizes side reactions.

  • Temperature : Reactions proceed at 0°C for 4 hours, followed by gradual warming to 25°C.

The resultant product, this compound, is obtained in 70–85% yield after purification.

Optimization of Reaction Conditions

Solvent Systems

Comparative studies highlight the impact of solvent polarity on yield:

SolventDielectric ConstantYield (%)
DCM8.9362
DMF36.785
THF7.5258

DMF’s high polarity facilitates dissolution of both hydrophobic (Cbz-Leu) and hydrophilic (norleucinal) components, maximizing interaction.

Catalytic Additives

Incorporating 4-dimethylaminopyridine (DMAP) as a catalyst (5 mol%) increases coupling efficiency by 12–15%, likely via stabilization of the activated intermediate.

Temperature Control

Maintaining subambient temperatures (-15°C to 0°C) during activation reduces epimerization risks, preserving stereochemical integrity.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via silica gel chromatography using a gradient of ethyl acetate (20% → 50%) in hexane. Fractions are analyzed by thin-layer chromatography (TLC; Rf = 0.45 in 3:7 ethyl acetate/hexane).

Spectroscopic Validation

  • NMR : 1H^1\text{H}-NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 5.12 (s, 2H, CH₂Ph), 4.45–4.35 (m, 1H, NHCH), 2.15–1.95 (m, 2H, CH₂CO), 1.65–1.45 (m, 3H, CH(CH₃)₂).

  • MS : ESI-MS m/z 363.2 [M+H]⁺ (calculated 362.5).

Challenges and Mitigation Strategies

Epimerization During Coupling

Racemization at the leucine α-carbon is minimized by:

  • Using HOBt as an additive.

  • Avoiding prolonged reaction times (>12 hours).

Norleucinal Instability

The norleucinal moiety’s aldehyde group is prone to oxidation. Storage under argon and immediate use post-synthesis are recommended.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Pilot studies demonstrate that microreactor systems achieve 92% yield in 30 minutes, vs. 85% in batch processes, by enhancing mass transfer.

Green Chemistry Approaches

Replacing DMF with cyclopentyl methyl ether (CPME), a greener solvent, reduces environmental impact while maintaining 80% yield .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-{3-methyl-1-[(1-oxohexan-2-yl)carbamoyl]butyl}carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the carbamate group to an amine group.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted carbamates.

Scientific Research Applications

Benzyl N-{3-methyl-1-[(1-oxohexan-2-yl)carbamoyl]butyl}carbamate is a synthetic compound with a unique structure featuring a benzyl group attached to a carbamate moiety and a 3-methyl-1-[(1-oxohexan-2-yl)carbamoyl]butyl side chain. It belongs to a broader class of carbamates known for various biological applications, particularly in medicinal chemistry.

Scientific Research Applications

This compound is investigated for its potential as a pharmaceutical agent. Compounds in this class have shown the ability to inhibit specific enzymes, particularly proteases involved in viral replication. Research indicates that similar compounds exhibit inhibitory effects against HIV protease, making them potential candidates for antiviral drug development. Some studies also suggest that carbamate derivatives may possess anti-inflammatory and analgesic properties.

Interaction Studies: Interaction studies focus on the compound's binding affinity and inhibitory effects on target enzymes such as proteases. Techniques like enzyme kinetics, surface plasmon resonance, and X-ray crystallography are often employed. These studies are crucial for understanding the therapeutic potential and safety profile of the compound.

Structural Similarities: this compound shares structural characteristics with compounds such as Benzyl N-(4-hydroxyphenyl)carbamate, Benzyl N-(2-aminoethyl)carbamate, and Benzyl N-(phenoxyacetyl)carbamate. These compounds illustrate variations in side chains and functional groups that can significantly impact their biological activities and applications.

Other Information:

  • IUPAC Name: benzyl N-[4-methyl-1-oxo-1-(1-oxohexan-2-ylamino)pentan-2-yl]carbamate
  • Molecular Formula: C20H30N2O4
  • Molecular Weight: 362.5 g/mol
  • CAS Number: 117591-20-5
  • SMILES: CCCCC(C=O)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Mechanism of Action

The mechanism of action of benzyl N-{3-methyl-1-[(1-oxohexan-2-yl)carbamoyl]butyl}carbamate involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Dipeptidyl α-Keto Amides: AK275 and AK295

AK275 (benzyl N-[(1S)-1-{[(1S)-1-(ethylcarbamoyl)propyl]carbamoyl}-3-methylbutyl]carbamate) and AK295 (benzyl N-[(1S)-3-methyl-1-{[(1S)-1-[(morpholin-4-ylmethyl)carbamoyl]propyl]carbamoyl}butyl]carbamate) are dipeptidyl α-keto amides with distinct substituents impacting their pharmacological profiles:

Parameter AK275 AK295
Key Substituent Ethylcarbamoyl Morpholin-4-ylmethylcarbamoyl
Aqueous Solubility Lower solubility Higher solubility
Calpain I Ki 0.25 µM 0.150 µM
Calpain II Ki 0.21 µM 0.041 µM
ΔETotal (MM Simulations) −19.949 kcal/mol −21.328 kcal/mol
Electrostatic Surface Predominantly positive (destabilized) Complementarity to calpain (stabilized)

AK295’s morpholine group enhances solubility and binding efficiency through improved H-bonding and torsional stabilization, as demonstrated by molecular mechanics (MM) simulations . The lower Ki values for AK295 confirm its superior inhibitory potency against both calpain isoforms.

Dipeptidyl Aldehydes: Calpeptin and Leupeptin

Calpeptin shares structural similarity with the target compound but incorporates stereospecific (1S,2R) configurations. Leupeptin ((2S)-N-[(1S,2S)-1-{[(2R)-5-carbamimidamido-1-hydroxypentan-2-yl]amino}-1-hydroxy-4-methylpentan-2-yl]-2-acetamido-4-methylpentanamide) differs by replacing the benzyl carbamate with a carbamimidamido-aldehyde group:

Parameter Calpeptin Leupeptin
Functional Group Benzyl carbamate + α-ketoamide Carbamimidamido-aldehyde
Mechanism Irreversible calpain inhibition Competitive protease inhibition
Selectivity High for calpain Broad-spectrum (e.g., cathepsins)

Calpeptin’s α-ketoamide group enables covalent binding to calpain’s active site, while leupeptin’s aldehyde group forms reversible hemiacetal adducts with proteases .

Carbamate Derivatives in Anticancer Research

Compound 6 (benzyl N-[3-methyl-1-({[(1S)-1-oxohexan-2-yl]carbamoyl})butyl]carbamate), a derivative of Latrunculin A, shares the benzyl carbamate side chain with the target compound. While structurally similar, its application diverges toward antimetastatic effects in prostate cancer via HIF-1 pathway inhibition, highlighting the role of carbamate groups in modulating cellular permeability and stability .

Structural and Functional Insights

  • Benzyl Carbamate Group : Enhances lipophilicity and membrane permeability, critical for central nervous system (CNS) penetration in calpain inhibitors .
  • Stereochemistry : The (1S,2R) configuration in calpeptin optimizes binding to calpain’s active site; deviations may reduce efficacy .
  • Substituent Effects: Polar groups (e.g., morpholine in AK295) improve solubility without compromising binding, whereas nonpolar groups (e.g., ethyl in AK275) limit bioavailability .

Biological Activity

Benzyl N-{3-methyl-1-[(1-oxohexan-2-yl)carbamoyl]butyl}carbamate, also known by its CAS number 117591-20-5, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H26N2O3
  • Molecular Weight : 362.47 g/mol
  • IUPAC Name : this compound

The compound features a carbamate functional group, which is often associated with various biological activities, including enzyme inhibition and modulation of signaling pathways.

This compound operates primarily through the inhibition of certain enzymes involved in metabolic processes. Its structural similarity to known inhibitors suggests that it may interact with target proteins in a manner that disrupts normal enzymatic functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines. This effect is hypothesized to be due to the compound's ability to inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors.
  • Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties by modulating the expression of inflammatory cytokines. This suggests potential therapeutic applications in diseases characterized by chronic inflammation.
  • Neuroprotective Effects : Some studies have indicated that this compound can protect neuronal cells from oxidative stress, which is relevant for neurodegenerative diseases such as Alzheimer's.

Data Table of Biological Activities

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates inflammatory cytokines
NeuroprotectiveProtects against oxidative stress

Case Study 1: Anticancer Activity

A study published in Cancer Research investigated the effects of benzyl N-{3-methyl-1-[(1-oxohexan-2-yil)carbamoyl]butyl}carbamate on human breast cancer cells. The results demonstrated a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound. The study concluded that the compound could serve as a lead for developing new anticancer agents.

Case Study 2: Neuroprotection

In a neurobiology journal, researchers explored the neuroprotective effects of this compound on primary neuronal cultures exposed to oxidative stress. The findings revealed that treatment with benzyl N-{3-methyl-1-[(1-oxohexan-2-yil)carbamoyl]butyl}carbamate significantly reduced cell death and preserved mitochondrial function, suggesting its potential for treating neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for benzyl N-{3-methyl-1-[(1-oxohexan-2-yl)carbamoyl]butyl}carbamate, and how are yields optimized?

  • Methodological Answer : The compound is typically synthesized via coupling reactions involving carbamoyl and carbamate precursors. For example, describes using DABCO as a base instead of trimethylamine to improve reaction efficiency, yielding derivatives with 54–60% efficiency. Key steps include:

  • Coupling reagents : Use of HATU or EDCI for amide bond formation.
  • Solvent optimization : Dichloromethane or chloroform for solubility control.
  • Purification : Column chromatography (silica gel) with gradients like 3% methanol in dichloromethane .
    • Data Table :
DerivativeYield (%)Melting Point (°C)Key Reagent
Compound 454156–158DABCO
Compound 560127–129EDCI/HOBt

Q. Which analytical techniques are critical for structural confirmation of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are essential. For instance:

  • 1H/13C NMR : Assign peaks to confirm carbamate (δC 153–158 ppm) and amide (δC 170–175 ppm) groups ().
  • HRMS : Validate molecular ions (e.g., [M + Na]+ at m/z 658.2657 in ).
  • X-ray crystallography : Resolves structural disorder, as seen in cyclohexene ring conformations ( ) .

Q. What are the primary biological activities associated with this compound?

  • Methodological Answer : The compound exhibits calpain inhibition (IC50 ~50 nM) and antimetastatic effects. Key studies include:

  • Calpain inhibition : MDL 28170 (a closely related analog) reduces Ca²⁺-induced damage in rat hearts ( ).
  • Anticancer activity : Derivatives inhibit prostate tumor cell invasion by targeting HIF-1α pathways ().
    • Data Table :
ActivityModel SystemKey FindingReference
Calpain inhibitionRat cardiomyocytes70% reduction in cell death
Anti-metastaticPC-3M-CT+ cells50% inhibition at 10 µM

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?

  • Methodological Answer : SAR studies focus on:

  • Side-chain modifications : Introducing acrylamido groups () or fluorobenzamido moieties ( ) enhances target binding.
  • Stereochemistry : (S)-configuration at the carbamate side chain improves metabolic stability ().
  • Pharmacophore mapping : Use computational tools (e.g., molecular docking) to predict interactions with proteases or kinases .

Q. What experimental strategies address contradictions in reported biological efficacy across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Solutions include:

  • Standardized assays : Use identical cell lines (e.g., PC-3M-CT+ for metastasis) and control compounds.
  • Purity validation : HPLC (>95% purity) and elemental analysis to exclude batch variability.
  • Mechanistic follow-up : RNA sequencing to confirm pathway engagement (e.g., HIF-1α vs. NF-κB) .

Q. How can in vivo efficacy and toxicity be evaluated for this compound?

  • Methodological Answer :

  • Animal models : Use rat ischemia-reperfusion models for calpain inhibition ( ) or xenograft mice for antitumor studies.
  • Dosage optimization : Start with 10 mg/kg IP and monitor organ toxicity via histopathology.
  • Pharmacokinetics : LC-MS/MS to measure plasma half-life and metabolite profiling .

Q. What are the challenges in resolving structural disorder or polymorphism in crystallographic studies?

  • Methodological Answer : For disordered regions (e.g., cyclohexene rings in ):

  • Refinement tools : Use SHELXL for occupancy ratio modeling (e.g., 55:45 split).
  • Temperature factors : Collect data at 100 K to reduce thermal motion artifacts.
  • Validation : Cross-check with NMR NOE correlations .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
benzyl N-{3-methyl-1-[(1-oxohexan-2-yl)carbamoyl]butyl}carbamate
Reactant of Route 2
benzyl N-{3-methyl-1-[(1-oxohexan-2-yl)carbamoyl]butyl}carbamate

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